molecular formula C3H5NO5 B583091 1-(Nitroperoxy)propan-2-one CAS No. 158475-28-6

1-(Nitroperoxy)propan-2-one

Cat. No.: B583091
CAS No.: 158475-28-6
M. Wt: 135.075
InChI Key: FYRJOQUXOCSDNK-UHFFFAOYSA-N
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Description

Propan-2-one (acetone) derivatives with nitro, aryl, or oxygen-containing substituents are critical intermediates in organic synthesis, pharmaceuticals, and materials science.

  • 1-(2-Nitrophenyl)propan-2-one (CAS 1969-72-8)
  • 1-(2-Nitrophenoxy)propan-2-one (CAS 5330-66-5)
  • 1-(Furan-2-yl)propan-2-one
  • 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one

These compounds share a propan-2-one core but differ in substituent groups, leading to distinct chemical and biological properties.

Properties

CAS No.

158475-28-6

Molecular Formula

C3H5NO5

Molecular Weight

135.075

IUPAC Name

2-oxopropoxy nitrate

InChI

InChI=1S/C3H5NO5/c1-3(5)2-8-9-4(6)7/h2H2,1H3

InChI Key

FYRJOQUXOCSDNK-UHFFFAOYSA-N

SMILES

CC(=O)COO[N+](=O)[O-]

Synonyms

Peroxynitric acid, 2-oxopropyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Nitrophenyl)propan-2-one (CAS 1969-72-8)

Molecular Formula: C₉H₉NO₃ Key Properties:

  • Synthesis: Prepared via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation (72% yield) .
  • Spectroscopy :
    • ¹H-NMR (d-CDCl₃): Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 2.2 ppm (acetone methyl group) .
    • ¹³C-NMR : Carbonyl peak at δ 207 ppm, nitro-substituted aromatic carbons at δ 120–140 ppm .
  • Applications : Intermediate in pharmaceuticals and agrochemicals due to nitro group reactivity .

1-(2-Nitrophenoxy)propan-2-one (CAS 5330-66-5)

Molecular Formula: C₉H₉NO₄ Key Properties:

  • Structure: Features a nitro group attached via an oxygen bridge (phenoxy group).
  • Synthesis: Likely synthesized via nucleophilic substitution of 2-nitrophenol with chloroacetone.
  • Applications: Potential use in explosives or polymer initiators due to labile oxygen-nitrogen bonds .

1-(Furan-2-yl)propan-2-one

Molecular Formula : C₇H₈O₂ (estimated)
Key Properties :

  • Synthesis : Derived from biomass-related furan derivatives.
  • Spectroscopy : Distinctive furan ring protons (δ 6.3–7.4 ppm) and carbonyl peak (δ 205–210 ppm) .
  • Applications : Used in green chemistry for synthesizing sustainable polymers .

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one

Molecular Formula : C₁₁H₁₂O₄
Key Properties :

  • Synthesis: Microwave-assisted reaction of resacetophenone and chloroacetone (82% yield) .
  • Reactivity: Phenolic hydroxyl group confirmed via ferric chloride test (green coloration) .
  • Applications : Precursor to antimicrobial benzofurans .

Comparative Data Table

Compound Molecular Formula CAS Number Substituent Key Reactivity/Application Reference
1-(2-Nitrophenyl)propan-2-one C₉H₉NO₃ 1969-72-8 2-Nitrophenyl Pharmaceutical intermediates
1-(2-Nitrophenoxy)propan-2-one C₉H₉NO₄ 5330-66-5 2-Nitrophenoxy Oxidative applications
1-(Furan-2-yl)propan-2-one C₇H₈O₂ Not available Furan-2-yl Sustainable polymers
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one C₁₁H₁₂O₄ Not available 4-Acetyl-3-hydroxy-phenoxy Antimicrobial precursor

Substituent Effects on Reactivity and Stability

  • Nitro Groups: Nitrophenyl and nitrophenoxy derivatives exhibit enhanced electrophilicity, making them reactive toward nucleophiles (e.g., in SNAr reactions) .
  • Oxygen Linkages: Nitrophenoxy derivatives (e.g., CAS 5330-66-5) are more thermally labile than nitrophenyl analogs due to weaker O–NO₂ bonds .
  • Aromatic vs. Heterocyclic Substituents : Furan-2-yl derivatives show lower toxicity and higher biodegradability compared to nitro-substituted analogs .

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